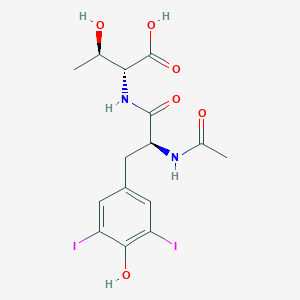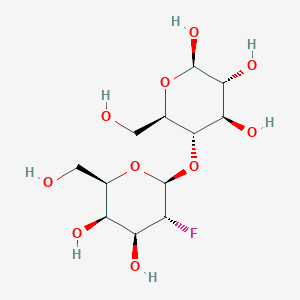
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves multiple steps, starting from the corresponding bromo sugar. The key steps include:
Treatment with Dimethyl Selenide and a Reducing Agent: This step is used to obtain selenoglycosides from the corresponding bromo sugar.
Coupling with D-Galactosyl Selenolate: The D-galactosyl selenolate is obtained in situ from the corresponding isoselenouronium salt and is then coupled with either methyl iodide or a 4-O-trifluoromethanesulfonyl D-galactosyl moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose has several scientific research applications, including:
Biology: Used to study the binding of glycans with proteins and to chemically map their binding epitopes.
Industry: Used in the synthesis of other complex carbohydrates and as a building block for various chemical compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves its interaction with specific molecular targets, such as beta-galactosidase . This enzyme catalyzes the hydrolysis of terminal non-reducing beta-D-galactose residues in beta-D-galactosides. The presence of the fluorine atom in the compound affects its hydrogen bonding abilities, which in turn influences its binding to proteins and other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-deoxy-D-glucose (FDG): A well-known radiopharmaceutical used in PET imaging.
2-Deoxy-2-fluoro-D-galactose: Another fluorinated sugar used in biochemical studies.
Uniqueness
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose is unique due to its specific structural configuration and the presence of both fluorine and galactose moieties. This combination allows it to be used in a wide range of scientific applications, particularly in studies involving protein-carbohydrate interactions and imaging techniques.
Properties
Molecular Formula |
C12H21FO10 |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
KWMZPXRIEZDXAQ-QRZGKKJRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


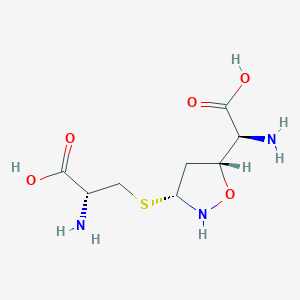
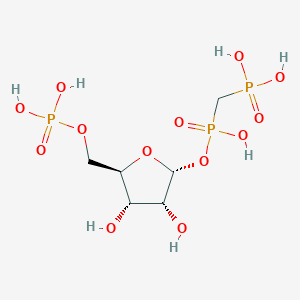
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
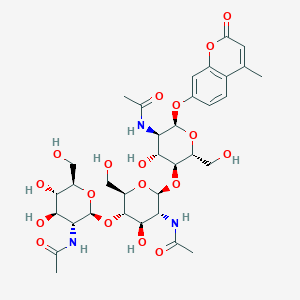
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
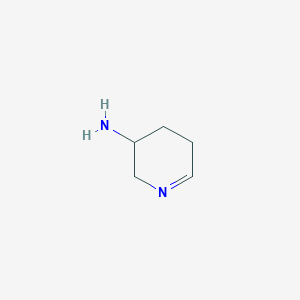

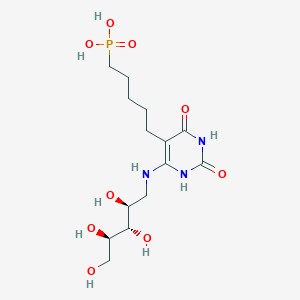

![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
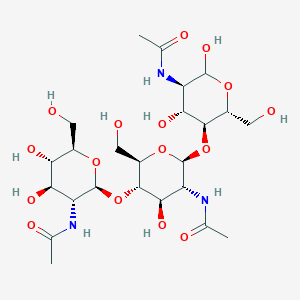
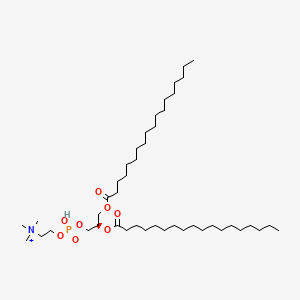
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
